molecular formula C11H10N4S B2753055 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 4029-80-5

3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B2753055
CAS No.: 4029-80-5
M. Wt: 230.29
InChI Key: KCOXSIPWRNPXCP-UHFFFAOYSA-N
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Description

3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an indole ring fused with a triazine ring, and an ethylsulfanyl group attached to the triazine ring. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiosemicarbazide to form an intermediate, which is then cyclized to yield the desired triazinoindole compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets within cells. For instance, it has been found to bind to iron ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . The compound’s ability to selectively bind to ferrous ions, but not ferric ions, highlights its unique mechanism of action compared to other iron chelators.

Comparison with Similar Compounds

Similar compounds to 3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-16-11-13-10-9(14-15-11)7-5-3-4-6-8(7)12-10/h3-6H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOXSIPWRNPXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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